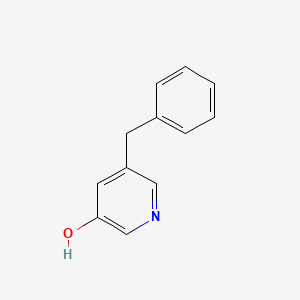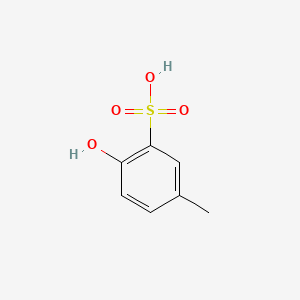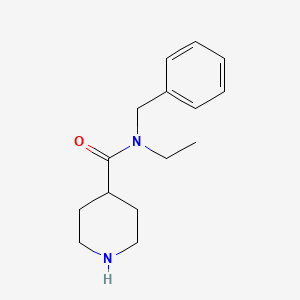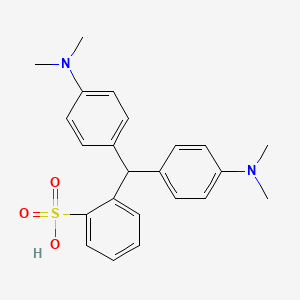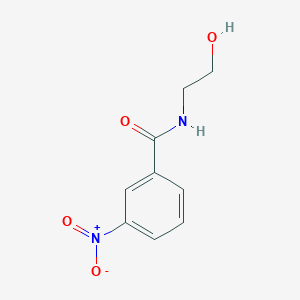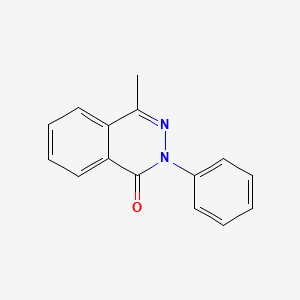
4-(2-Methylbut-3-yn-2-yl)morpholine
Übersicht
Beschreibung
“4-(2-Methylbut-3-yn-2-yl)morpholine” is a chemical compound with the CAS Number: 7471-07-0 . It has a molecular weight of 153.22 .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(2-methylbut-3-yn-2-yl)morpholine” and its InChI code is "1S/C9H15NO/c1-4-9(2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 78-79 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(2-Methylbut-3-yn-2-yl)morpholine is a chemical compound utilized in the synthesis of various biologically active molecules. Its applications in scientific research span from the development of antimicrobial agents to the synthesis of complex organic molecules that serve as inhibitors for specific biological pathways. For instance, morpholine derivatives have been explored for their potential as phosphoinositide 3-kinase inhibitors, highlighting their significance in cancer research and therapy. The versatility of morpholine-based compounds is further demonstrated in their use as building blocks in the synthesis of benzimidazoles, which are known for their glucosidase inhibitory and antioxidant activities (Alexander et al., 2008; Özil et al., 2018).
Biodegradability and Environmental Impact
Research on morpholine-based ionic liquids demonstrates the importance of understanding the environmental impact and biodegradability of chemical compounds. Studies on 4-benzyl-4-methylmorpholinium salts have shed light on their physicochemical properties, cytotoxicity, and biodegradability, indicating the potential for these compounds to be used as biomass solvents with moderate to low toxicity (Pernak et al., 2011).
Structural Analysis and Spectroscopy
The structural and spectral analysis of morpholine derivatives provides valuable insights into their chemical behavior and potential applications. For example, the study of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione through crystallography and spectroscopy has contributed to our understanding of the molecular interactions and stability of morpholine-based compounds, highlighting their relevance in the development of new materials and drugs (Franklin et al., 2011).
Antimicrobial Activity
The exploration of morpholine-containing compounds for their antimicrobial activity is a testament to their potential in addressing global health challenges. Derivatives of 2-R-phenyliminothiazole containing morpholine groups have been studied for their effectiveness against various bacterial and fungal strains, underscoring the role of chemical synthesis in the discovery of new antimicrobial agents (Yeromina et al., 2019).
Safety And Hazards
The compound has been classified with the signal word “Danger” and it has hazard statements H315, H318, H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-9(2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQMHZZZUFXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323299 | |
| Record name | 4-(2-methylbut-3-yn-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbut-3-yn-2-yl)morpholine | |
CAS RN |
7471-07-0 | |
| Record name | NSC403540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-methylbut-3-yn-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



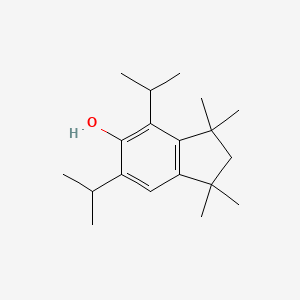
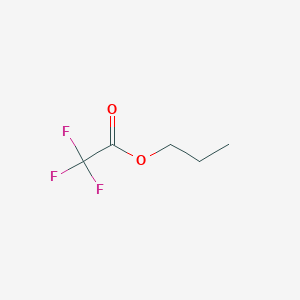


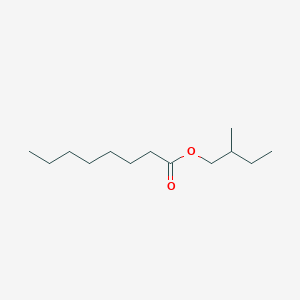
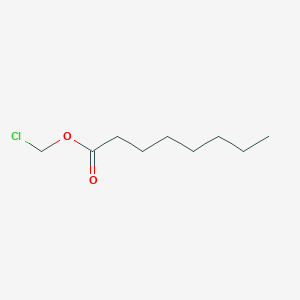
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)
